Scientific Field: This application falls under the field of Materials Science .
Scientific Field: This application falls under the field of Polymer Chemistry .
Summary of the Application: 2-Nitrobenzyl cyclohexylcarbamate is used in the synthesis of disulfone-containing dimethacrylate, a compound used in the creation of polymeric networks .
Methods of Application or Experimental Procedures: The compound is synthesized by reacting 2-nitrobenzyl alcohol with cyclohexyl isocyanate . The reaction is carried out in dry toluene and heated to 80 °C for 3 hours .
2-Nitrobenzyl cyclohexylcarbamate is an organic compound with the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of approximately 278.31 g/mol. This compound features a nitro group attached to a benzyl moiety, which is further connected to a cyclohexylcarbamate. The presence of the nitro group contributes to its unique chemical properties, making it a subject of interest in various fields, including organic chemistry and materials science. The compound is characterized by its melting point, which ranges from 102°C to 106°C, indicating its solid state under standard conditions .
Additionally, this compound is known to be involved in photo
The synthesis of 2-Nitrobenzyl cyclohexylcarbamate typically involves nucleophilic acyl substitution reactions. A common method includes reacting 2-nitrobenzyl alcohol with cyclohexyl isocyanate under controlled conditions. This reaction can yield the desired carbamate product efficiently:
2-Nitrobenzyl cyclohexylcarbamate finds applications primarily in materials science and organic synthesis:
Interaction studies involving 2-Nitrobenzyl cyclohexylcarbamate focus on its photochemical behavior and its interactions with biological systems. Research indicates that upon UV irradiation, the compound can generate reactive species that may interact with biological macromolecules, potentially altering their function or stability. These interactions are crucial for understanding its application in drug delivery systems and responsive materials .
Several compounds share structural similarities with 2-Nitrobenzyl cyclohexylcarbamate, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Nitrophenyl methyl carbamate | Nitro group on phenol | Simpler structure |
Cyclohexyl carbamate | Carbamate without nitro or aromatic group | Basic carbamate functionality |
2-Nitrobenzyl dicyclohexylcarbamate | Two cyclohexyl groups | Increased steric hindrance and reactivity |
The uniqueness of 2-Nitrobenzyl cyclohexylcarbamate lies in its combination of a nitro-substituted aromatic ring with a cyclic carbamate structure, providing distinct reactivity profiles and potential applications not fully realized in its analogs.
Photolabile protecting groups (PPGs) enable precise spatial and temporal control in chemical reactions, particularly in biological systems and complex syntheses. The concept of PPGs emerged in the early 20th century, with nitrobenzyl derivatives becoming foundational in the 1960s. Barltrop and Schofield first demonstrated the photoinduced release of glycine from N-benzylglycine using UV light in 1962. This breakthrough catalyzed research into nitrobenzyl-based PPGs, which evolved into versatile tools for caging functional groups like amines, alcohols, and carboxylic acids.
The Lester rules (or Sheehan criteria) established standards for PPG performance, emphasizing water solubility, photostability, and efficient photodeavage (quantum yield >0.10). These guidelines guided the development of nitrobenzyl carbamates, including NBCC, which combines a cyclohexyl carbamate with a 2-nitrobenzyl phototrigger.
NBCC was synthesized through nucleophilic acyl substitution, reacting 2-nitrobenzyl alcohol with cyclohexyl isocyanate under alkaline conditions. This method remains standard, yielding a crystalline solid with >98% purity (HPLC). Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₈N₂O₄ | |
Molecular Weight | 278.31 g/mol | |
Melting Point | 102–106°C | |
UV Absorption (λ_max) | 254 nm (THF) | |
Stability | Stable in solid state; degrades in polar solvents under UV |
Nitrobenzyl PPGs dominated photochemical research due to their compatibility with aqueous environments and traceless deprotection. NBCC gained prominence in the 1990s–2000s as a photobase generator (PBG) in photoresist formulations, where UV irradiation releases cyclohexylamine to develop resist patterns. Its applications expanded into:
NBCC’s photolabile carbamate structure enables spatially resolved amine generation, critical in:
Challenges include competing imine formation with nitrosobenzaldehyde photoproducts, reducing yields. Solutions involve using aniline or less nucleophilic amines to mitigate side reactions.